molecular formula C8H6BrF3O B13066031 2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene

2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene

Cat. No.: B13066031
M. Wt: 255.03 g/mol
InChI Key: PCEIEOVWJGVDNE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene is an organic compound with the molecular formula C8H6BrF3O This compound is characterized by the presence of bromomethyl, difluoromethoxy, and fluorine substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(difluoromethoxy)-3-fluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(azidomethyl)-1-(difluoromethoxy)-3-fluorobenzene, while nitration results in the formation of 2-(bromomethyl)-1-(difluoromethoxy)-3-fluoronitrobenzene .

Scientific Research Applications

2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene depends on its specific application. In general, the compound can interact with biological targets through covalent or non-covalent interactions. For example, in medicinal chemistry, it may act as an enzyme inhibitor by forming a covalent bond with the active site of the enzyme, thereby blocking its activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile
  • 2-(Bromomethyl)-1-(trifluoromethoxy)-3-fluorobenzene
  • 2-(Chloromethyl)-1-(difluoromethoxy)-3-fluorobenzene

Uniqueness

2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene is unique due to the combination of bromomethyl, difluoromethoxy, and fluorine substituents on the benzene ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H6BrF3O

Molecular Weight

255.03 g/mol

IUPAC Name

2-(bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene

InChI

InChI=1S/C8H6BrF3O/c9-4-5-6(10)2-1-3-7(5)13-8(11)12/h1-3,8H,4H2

InChI Key

PCEIEOVWJGVDNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CBr)OC(F)F

Origin of Product

United States

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